molecular formula C11H9N3O4 B583121 8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide CAS No. 159325-85-6

8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide

Cat. No. B583121
CAS RN: 159325-85-6
M. Wt: 247.21
InChI Key: WBZNMMNLKUYYSI-UHFFFAOYSA-N
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Description

8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide is a chemical compound with the molecular formula C11H9N3O4 . It is a complex organic compound that falls under the category of oxadiazoles .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H9N3O4 . Its average mass is 247.207 Da and its monoisotopic mass is 247.059311 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.68g/cm3 . It has a boiling point of 533.6ºC at 760mmHg . The melting point of this compound is 300ºC .

Scientific Research Applications

Coordination Chemistry and Metal Complexes

Given its oxygen and nitrogen donor atoms, this compound can form stable metal complexes. Researchers study its coordination chemistry with transition metals. These complexes could find applications in catalysis, sensing, and molecular recognition.

properties

IUPAC Name

1-(3-hydroxy-7-methyl-6-oxidopyrrolo[3,2-e][2,1,3]benzoxadiazol-6-ium-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c1-5-9(6(2)15)10-7(13(5)16)3-4-8-11(10)12-18-14(8)17/h3-4,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZNMMNLKUYYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=C3C(=NON3O)C2=C1C(=O)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90715833
Record name 1-(3-Hydroxy-7-methyl-6-oxo-3H-6lambda~5~-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821302
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide

CAS RN

159325-85-6
Record name 1-(3-Hydroxy-7-methyl-6-oxo-3H-6lambda~5~-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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